N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide
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Overview
Description
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to exhibit a wide range of biological activities . They have been routinely employed as herbal medicines since early ages .
Mode of Action
Coumarin derivatives have been found to exhibit in vitro and in vivo remarkable anti-tumorial, anti-inflammatory, and anti-viral effects . They are also known to be potent inhibitors of bacterial DNA gyrase .
Biochemical Pathways
Coumarin derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Coumarin derivatives have been found to exert significant inhibitory activity against the growth of tested bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-ylamine with acetic anhydride under reflux conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with a few drops of glacial acetic acid to facilitate the reaction . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates
- 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one
Uniqueness
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide is unique due to its specific structural features and biological activities. Unlike other similar compounds, it exhibits a distinct combination of antimicrobial, antioxidant, and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(4-methyl-2-oxo-3-phenylchromen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASVHQSFRIBAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)NC(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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